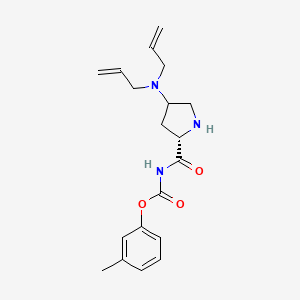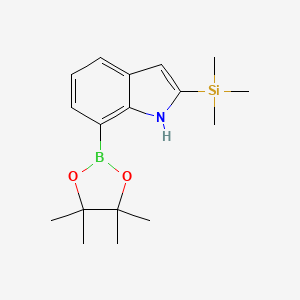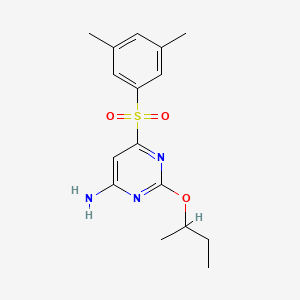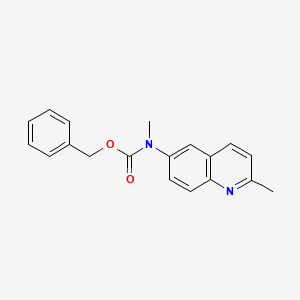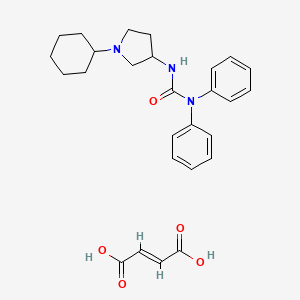
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group, a pyrrolidinyl group, and a diphenyl urea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate typically involves multiple steps, starting with the preparation of the intermediate compounds. The cyclohexyl and pyrrolidinyl groups are introduced through specific reactions, followed by the formation of the diphenyl urea moiety. The final step involves the reaction with fumaric acid to form the fumarate salt. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and equipment. Continuous flow reactors and automated systems are employed to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Cyclohexyl-3-pyrrolidinyl)-1,1-diphenyl-urea fumarate include:
- (1-Cyclohexyl-3-pyrrolidinyl)methanol
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N-methyl-1-naphthamide
- N-(1-Cyclohexyl-3-pyrrolidinyl)-N′-isopropylurea
Uniqueness
Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
20070-52-4 |
|---|---|
Molecular Formula |
C27H33N3O5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-(1-cyclohexylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C23H29N3O.C4H4O4/c27-23(24-19-16-17-25(18-19)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2-3,6-9,12-15,19-20H,1,4-5,10-11,16-18H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YXWXWVNAKPDSDJ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


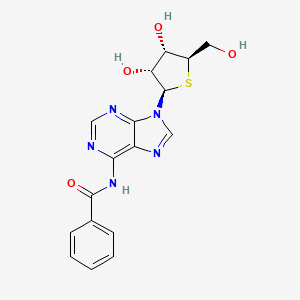
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
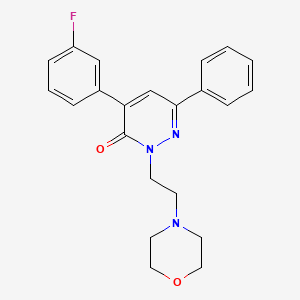
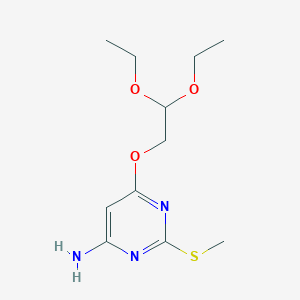
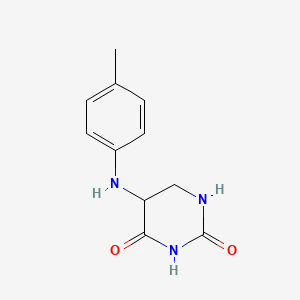
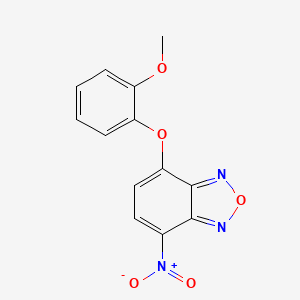

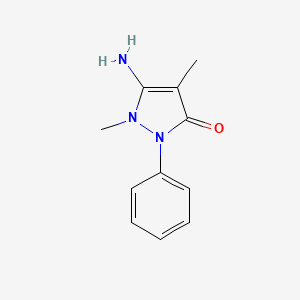
![2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine](/img/structure/B12906688.png)
![4-Chloro-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12906691.png)
